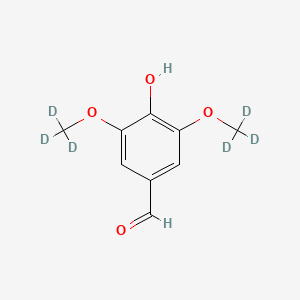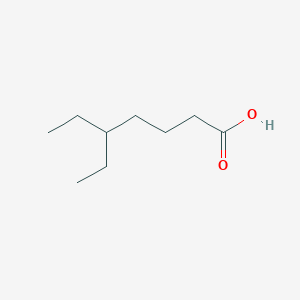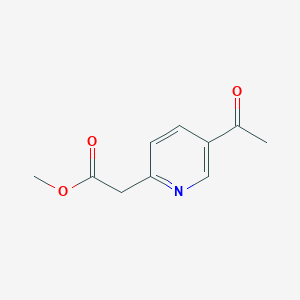![molecular formula C7H7BN2O2 B13441527 Imidazo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B13441527.png)
Imidazo[1,5-A]pyridin-5-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,5-A]pyridin-5-ylboronic acid is a compound that belongs to the class of imidazo[1,5-a]pyridines, which are known for their significant structural components in various agrochemicals and pharmaceuticals . This compound is characterized by its unique chemical structure, which includes a boronic acid functional group attached to the imidazo[1,5-a]pyridine scaffold. This combination imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridines, including imidazo[1,5-A]pyridin-5-ylboronic acid, involves several methodologies. Common synthetic routes include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . For instance, the cyclization of 2-picolylamines with nitroalkanes in the presence of phosphorous acid in a polyphosphoric acid medium is one method used to prepare imidazo[1,5-a]pyridines .
Industrial Production Methods: Industrial production methods for imidazo[1,5-a]pyridines often involve scalable and efficient synthetic routes These methods may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product
Analyse Chemischer Reaktionen
Types of Reactions: Imidazo[1,5-A]pyridin-5-ylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The boronic acid functional group is particularly reactive and can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts for Suzuki-Miyaura cross-coupling reactions, as well as oxidizing and reducing agents for other types of reactions. Typical reaction conditions may involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic molecules .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,5-A]pyridin-5-ylboronic acid has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, imidazo[1,5-a]pyridine derivatives have been investigated for their luminescent properties, making them useful in optoelectronic devices and sensors .
Wirkmechanismus
The mechanism of action of imidazo[1,5-A]pyridin-5-ylboronic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The boronic acid functional group can form reversible covalent bonds with diols and other nucleophiles, which may play a role in its biological activity . Additionally, the imidazo[1,5-a]pyridine scaffold is known to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,5-A]pyridin-5-ylboronic acid can be compared with other similar compounds, such as imidazo[1,2-a]pyridine-6-boronic acid and imidazo[4,5-b]pyridines . These compounds share similar structural features but differ in the position of the boronic acid group and the specific arrangement of the imidazo and pyridine rings. The unique combination of the imidazo[1,5-a]pyridine scaffold with the boronic acid group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H7BN2O2 |
|---|---|
Molekulargewicht |
161.96 g/mol |
IUPAC-Name |
imidazo[1,5-a]pyridin-5-ylboronic acid |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)7-3-1-2-6-4-9-5-10(6)7/h1-5,11-12H |
InChI-Schlüssel |
COFHAMVEIIDBSJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC2=CN=CN12)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester](/img/structure/B13441471.png)



![N-2-[(Dimethylamino)methylene]amino Pemetrexed](/img/structure/B13441489.png)


![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B13441509.png)
![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)
![(2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13441524.png)
